N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
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Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide is a complex organic compound that features a triazine ring, an isoxazole ring, and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with dimethylamine under controlled conditions.
Attachment of the Isoxazole Ring: The isoxazole ring can be introduced via a cyclization reaction involving appropriate precursors such as 3,5-dimethylisoxazole.
Coupling with Propanamide: The final step involves coupling the triazine and isoxazole intermediates with a propanamide derivative under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- N-((4,6-dichloro-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- N-((4,6-bis(ethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
Uniqueness
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its dimethylamino groups on the triazine ring, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N7O2/c1-10-12(11(2)25-21-10)7-8-14(24)17-9-13-18-15(22(3)4)20-16(19-13)23(5)6/h7-9H2,1-6H3,(H,17,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNHUYHYKVCEBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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